molecular formula C14H14BrF2N3O3 B2803273 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034520-50-6

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2803273
CAS No.: 2034520-50-6
M. Wt: 390.185
InChI Key: LSBJWGYDTMKQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a structurally complex small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a methyl group attached to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4,4-difluorocyclohexyl moiety. This compound combines multiple pharmacophoric elements:

  • 5-bromofuran: The bromine atom enhances molecular weight and may influence halogen bonding interactions in biological systems.
  • 1,2,4-oxadiazole: A heterocyclic ring known for metabolic stability and its role as a bioisostere for ester or amide groups.
  • 4,4-difluorocyclohexyl: The difluorinated cyclohexyl group contributes to lipophilicity and may improve membrane permeability compared to non-fluorinated analogs.

For instance, the introduction of difluorocyclohexyl groups often involves alkylation using bromomethyl-difluorocyclohexane derivatives, as seen in related syntheses .

Properties

IUPAC Name

5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2N3O3/c15-10-2-1-9(22-10)13(21)18-7-11-19-12(20-23-11)8-3-5-14(16,17)6-4-8/h1-2,8H,3-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJWGYDTMKQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry and agricultural science. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on current research findings.

  • Molecular Formula : C14H14BrF2N3O3
  • Molecular Weight : 390.185 g/mol
  • IUPAC Name : 5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its insecticidal properties and potential as a pharmacological agent .

Insecticidal Properties

Research indicates that oxadiazole derivatives exhibit significant insecticidal activity. The specific activity of this compound against various insect species has not been extensively documented in public databases; however, its structural analogs have shown promising results in pest control applications. The presence of the oxadiazole ring is crucial for enhancing the bioactivity against target pests.

Pharmacological Potential

The compound's structure suggests potential interactions with biological targets involved in disease pathways. Preliminary studies on related oxadiazole compounds have indicated their ability to inhibit certain enzymes and receptors associated with cancer progression and inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on similar compounds:

  • Enzyme Inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cell signaling pathways.
  • Receptor Modulation : The ability to modulate receptor activity could lead to altered cellular responses in cancer or inflammatory conditions.

Case Studies and Research Findings

A review of literature reveals several studies relevant to the biological activities of oxadiazole derivatives:

Study ReferenceFindings
Demonstrated that oxadiazole derivatives possess significant insecticidal activity against various pests.
Identified structural features necessary for high affinity binding to target proteins in cancer pathways.
Provided insights into the mechanism by which oxadiazoles inhibit specific enzymes related to inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name & Reference Furan Substituent Oxadiazole Substituent Molecular Formula (Calculated MW) Key Features
Target Compound 5-bromo 3-(4,4-difluorocyclohexyl) C₁₅H₁₄BrF₂N₃O₃ (428.2 g/mol) High lipophilicity due to difluorocyclohexyl; bromine enhances halogen bonding.
(E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide 5-bromo Hydrazone-linked 4-nitrophenyl C₂₀H₁₅BrN₄O₅ (495.26 g/mol) Hydrazone group introduces conformational flexibility; nitro group increases polarity.
5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 5-bromo 3-(3,4,5-trimethoxyphenyl) C₂₁H₁₈BrN₃O₆ (496.29 g/mol) Methoxy groups enhance solubility; aromatic substitution may improve π-π stacking.
5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide 5-bromo 3-(2-furyl) C₁₇H₁₀BrN₃O₄ (400.18 g/mol) Compact aromatic substituent; lower molecular weight for improved bioavailability.
N-cyclohexyl-5-nitrofuran-2-carboxamide 5-nitro Cyclohexyl (directly linked) C₁₁H₁₃N₃O₄ (267.24 g/mol) Nitro group as a strong electron-withdrawing group (EWG); simpler structure.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The 4,4-difluorocyclohexyl group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to the 3,4,5-trimethoxyphenyl group (logP ~2.8) or the polar hydrazone moiety in compound 13c . This property may enhance blood-brain barrier penetration or target binding in hydrophobic pockets.

Electronic and Steric Influence: The bromo substituent in the target compound provides a heavier halogen atom (vs. nitro in ), which may strengthen halogen bonding with biomolecular targets.

Synthetic Accessibility :

  • Compounds with hydrazone linkages (e.g., ) require multi-step condensation reactions, whereas the target compound’s methyl-oxadiazole linkage could be synthesized via a one-pot cyclization between an amidoxime and a difluorocyclohexyl carboxylic acid derivative.

The 3,4,5-trimethoxyphenyl substituent in is common in kinase inhibitors, implying possible kinase-targeted applications for such derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of an amidoxime intermediate with 4,4-difluorocyclohexanecarboxylic acid under reflux in anhydrous DMF. Use catalytic pyridine to enhance cyclization efficiency .
  • Step 2 : Introduce the bromofuran moiety via a nucleophilic substitution reaction. Optimize solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control regioselectivity and minimize side products .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% purity threshold) .
    • Optimization : Reaction yields improve under inert atmospheres (argon) and with slow addition of reagents to prevent exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are the critical spectral markers?

  • Techniques :

  • NMR :
  • ¹H NMR : Look for the furan proton doublet at δ 7.2–7.4 ppm and the oxadiazole-linked methylene group (CH₂) as a triplet near δ 4.5 ppm .
  • ¹⁹F NMR : Distinct signals for the difluorocyclohexyl group at δ -100 to -110 ppm .
  • IR : Confirm the carboxamide C=O stretch at ~1650–1680 cm⁻¹ and oxadiazole C=N absorption near 1600 cm⁻¹ .
  • HRMS : Validate molecular weight with a mass accuracy of <5 ppm .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity, and how should researchers design dose-response experiments?

  • Assay Design :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., oxadiazole-containing compounds show affinity for kinase ATP-binding pockets) .
  • Dose-Response : Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values via nonlinear regression .
    • Validation : Confirm target engagement using SPR (surface plasmon resonance) to quantify binding kinetics (kₒₙ/kₒff) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding mode to its target, and what molecular dynamics (MD) parameters are critical for accuracy?

  • Methodology :

  • Docking : Use AutoDock Vina with a flexible ligand and rigid receptor (PDB structure of the target). Validate poses with consensus scoring (Glide, MOE) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water). Monitor RMSD (<2 Å) and hydrogen bond stability between the oxadiazole ring and catalytic lysine residues .
    • Validation : Compare predicted binding energies (ΔG) with experimental ITC (isothermal titration calorimetry) data .

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., cell-based vs. enzymatic assays)?

  • Root Cause Analysis :

  • Compound Stability : Test solubility in assay buffers (e.g., DMSO/PBS) via LC-MS to detect degradation products .
  • Membrane Permeability : Measure logP (HPLC) or use Caco-2 cell models to assess passive diffusion .
    • Mitigation : Normalize data to cell viability (MTT assay) and use orthogonal assays (e.g., CETSA for target engagement in cells) .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

  • Structural Modifications :

  • Replace the furan ring with a bioisostere (e.g., thiophene) to reduce CYP450-mediated oxidation .
  • Introduce electron-withdrawing groups (e.g., CF₃) on the difluorocyclohexyl moiety to block hydroxylation .
    • In Vitro Testing : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.